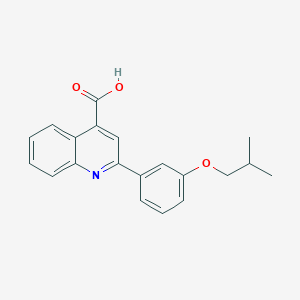

2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

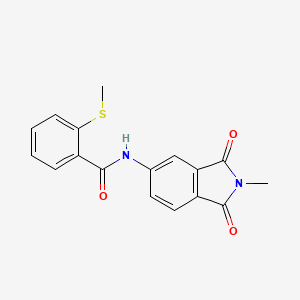

“2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO3 . It has a molecular weight of 321.38 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) . This indicates the molecular structure of the compound.科学的研究の応用

Photophysical Properties and Fluorophore Synthesis

Research on derivatives of quinoline carboxylic acids, similar to 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid, has led to advancements in the synthesis and study of photophysical properties of azole-quinoline based fluorophores. These compounds, characterized for their excited-state intramolecular proton transfer (ESIPT) emissions, demonstrate significant potential for applications in fluorescent materials due to their dual emissions and large Stokes shift patterns. Their thermal stability up to 300°C makes them suitable for high-temperature applications in optical materials and sensors (Padalkar & Sekar, 2014).

Metal-Organic Frameworks and Fluorescent Properties

Quinoline derivatives are integral to the synthesis of low-dimensional metal-organic compounds, exhibiting unique temperature- and solvent-dependent structural formations. These structures not only serve as frameworks for studying fundamental chemistry but also exhibit promising fluorescent properties, which are crucial for the development of new materials with potential applications in lighting, display technologies, and chemical sensing (Wang et al., 2012).

Corrosion Inhibition

The study of quinoline derivatives extends into the field of corrosion science, where these compounds are analyzed for their potential as green corrosion inhibitors. Their ability to form protective layers on metal surfaces suggests applications in the maintenance and longevity of industrial machinery and infrastructure. This research is critical for industries seeking environmentally friendly alternatives to traditional corrosion inhibitors (Singh, Srivastava, & Quraishi, 2016).

Synthetic Methodologies

Innovative synthetic methodologies for quinoline-2-carboxylates have been developed, highlighting the chemical versatility and potential for diverse functionalization of these compounds. Such methodologies pave the way for the rapid generation of quinoline-based molecules, expanding the toolkit for medicinal chemistry and drug discovery (Gabrielli et al., 2016).

Electrochemical Studies and Molecular Recognition

Research into quinoline derivatives also encompasses their electrochemical behavior and applications in molecular recognition. These studies are foundational for developing new sensors and analytical methods based on quinoline molecules, with potential applications in environmental monitoring, diagnostics, and pharmaceutical analysis (Khanvilkar & Bedekar, 2018).

Safety and Hazards

特性

IUPAC Name |

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFSACYGNPAQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)

![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)

![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)